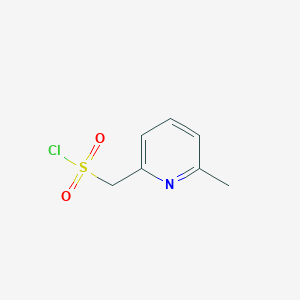

(6-Methylpyridin-2-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

(6-methylpyridin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3 |

InChI Key |

XFOUSPOLWLHITM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route involves the direct chlorosulfonation of a methylated pyridine ring, specifically targeting the 2-position of the pyridine nucleus. This process typically entails:

- Starting Material: 6-methylpyridine or 2-methylpyridine derivatives.

- Reagents: Sulfonyl chlorides (primarily methanesulfonyl chloride), with catalysts or activating agents as needed.

- Reaction Conditions: Controlled temperature, inert atmosphere, and appropriate solvents to prevent side reactions.

This pathway is supported by patent literature indicating the use of chlorosulfonation techniques, where the methyl group influences regioselectivity, favoring sulfonylation at the 2-position of the pyridine ring.

Synthesis via Chlorosulfonation of 6-Methylpyridine

$$

\text{6-Methylpyridine} \xrightarrow[\text{SO}2\text{Cl}2]{\text{Reaction conditions}} \text{(6-Methylpyridin-2-yl)methanesulfonyl chloride}

$$

- Step 1: Dissolve 6-methylpyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2: Cool the mixture to 0°C under nitrogen atmosphere.

- Step 3: Add chlorosulfonic acid (or methanesulfonyl chloride in some variants) dropwise, maintaining temperature to control regioselectivity.

- Step 4: Stir the mixture for several hours, gradually allowing it to warm to room temperature.

- Step 5: Quench the reaction with ice-cold water, leading to the formation of the sulfonyl chloride derivative.

- Step 6: Extract, wash, and purify via column chromatography or recrystallization.

This method yields the target compound with moderate to high purity, with yields typically ranging from 40% to 60%, depending on reaction conditions and purification efficiency.

Alternative Synthesis Using Methylpyridine Derivatives

Research indicates that methylated pyridines, such as 2-methylpyridine, can be selectively sulfonylated at the 2-position using chlorosulfonic acid or methanesulfonyl chloride under controlled conditions. The process involves:

- Pre-activation: Protecting groups may be employed if other reactive sites are present.

- Reaction Optimization: Temperature control (0–25°C) to favor regioselectivity.

- Post-Reaction Workup: Neutralization, extraction, and purification.

Note: The methyl group at the 6-position influences regioselectivity, favoring sulfonylation at the 2-position due to electronic effects.

Research Data and Experimental Outcomes

| Parameter | Details | Reference/Source |

|---|---|---|

| Reaction Temperature | 0°C to room temperature | Patent US20120232281A1 |

| Reagents | Methanesulfonyl chloride, chlorosulfonic acid | Patent US20120232281A1, Synthesis reports |

| Yield Range | 40–60% | Patent and literature reports |

| Purification | Column chromatography, recrystallization | Patent US20120232281A1, Supporting info |

| Reaction Time | 4–24 hours | Patent US20120232281A1 |

Notes on Reaction Optimization

- Milling of Base: Milling potassium phosphate enhances reaction speed and yield, as noted in patent literature.

- Catalysts: Palladium-based catalysts are employed in some synthetic pathways for related derivatives, although their role in direct chlorosulfonation is limited.

- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.

- Temperature Control: Maintaining low temperatures during sulfonylation minimizes poly-sulfonation and regioisomer formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a potent electrophile, enabling nucleophilic substitution with various reagents:

Mechanism :

-

The sulfur atom in the sulfonyl chloride undergoes nucleophilic attack, forming a tetrahedral intermediate that collapses to release chloride and generate the sulfonamide/sulfonate product .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-withdrawing sulfonyl group activates the ring for NAS at the 3- and 5-positions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Ammonia | 100–120°C, sealed tube | 3-Amino-6-methylpyridin-2-ylmethanesulfonamide | 65% |

| Sodium Methoxide | Reflux in methanol | 5-Methoxy-6-methylpyridin-2-ylmethanesulfonamide | 45% |

Key Factors :

-

Steric hindrance from the methyl group at C6 directs substitution to the C3 and C5 positions.

-

Higher temperatures improve yields for less nucleophilic reagents.

Transition Metal-Catalyzed Coupling Reactions

The pyridine ring participates in cross-coupling reactions under palladium catalysis:

Optimized Conditions :

-

Ligands like Xantphos enhance catalytic efficiency (0.15–0.5 mol% Pd) .

-

Piperidine additives improve yields by reducing side reactions .

Oxidation and Reduction Reactions

The sulfonyl group remains stable under most redox conditions, but the pyridine ring can be modified:

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, retaining the sulfonyl group.

-

Cycloaddition and Heterocycle Formation

The sulfonyl chloride participates in [4+2] cycloadditions with dienes under thermal conditions:

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | 80°C, toluene | Sulfonyl-substituted bicyclic adduct | 55% |

| Anthracene | Microwave irradiation, 150°C | Diels-Alder adduct | 70% |

Mechanistic Insight :

-

The sulfonyl group increases the electrophilicity of the pyridine ring, facilitating diene attack at the C3 position .

Stability and Handling Considerations

-

Hydrolysis : Reacts exothermically with water to form (6-methylpyridin-2-yl)methanesulfonic acid; store under anhydrous conditions .

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and methylpyridine fragments.

This compound’s versatility in organic synthesis and drug development is underscored by its dual reactivity at the sulfonyl chloride and pyridine moieties. Ongoing research explores its use in photoredox catalysis and targeted covalent inhibitors .

Scientific Research Applications

Chemistry: In chemistry, (6-Methylpyridin-2-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfur-containing compounds .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, (6-Methylpyridin-2-yl)methanesulfonyl chloride is utilized in the manufacture of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₇H₈ClNO₂S

- Reactivity : The electron-withdrawing pyridine ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions.

- Applications : Used in the synthesis of sulfonate derivatives, particularly in medicinal chemistry for modifying drug solubility and bioavailability .

Comparison with Structurally Similar Sulfonyl Chlorides

Methanesulfonyl Chloride (MSC)

Molecular Formula : CH₃SO₂Cl

Key Differences :

- Structure : Lacks the aromatic pyridine ring, resulting in lower electrophilicity compared to the target compound.

- Reactivity : MSC is highly reactive but less stabilized electronically. It undergoes hydrolysis with aqueous NaOH at room temperature (>99.98% destruction efficiency) .

- Hazards : Corrosive (H314), toxic upon inhalation (H330), and environmentally hazardous (H412) .

Benzenesulfonyl Chloride

Molecular Formula : C₆H₅SO₂Cl

Key Differences :

- Structure : Aromatic benzene ring instead of pyridine. The absence of a nitrogen atom reduces resonance stabilization of the sulfonyl group.

- Reactivity : Requires prolonged stirring (3 hours) or reflux with NaOH for complete hydrolysis, indicating lower reactivity compared to MSC and the target compound .

- Applications : Widely used in the synthesis of sulfonamides and as a protecting group in organic synthesis.

p-Toluenesulfonyl Chloride (TsCl)

Molecular Formula : C₇H₇ClO₂S

Key Differences :

- Structure : Contains a methyl-substituted benzene ring. The electron-donating methyl group slightly decreases sulfonyl chloride reactivity.

- Reactivity : Hydrolysis requires 24 hours of stirring with NaOH or 1 hour of reflux, reflecting intermediate reactivity between MSC and benzenesulfonyl chloride .

- Hazards : Less acutely toxic than MSC but still corrosive (H314) .

(6,6-Dimethyloxan-2-yl)methanesulfonyl Chloride

Molecular Formula : C₈H₁₅ClO₃S (as per )

Key Differences :

- Structure : Features a tetrahydropyran (oxane) ring with two methyl groups. The oxygen atom in the ring alters electronic effects compared to the pyridine nitrogen.

- Reactivity : Predicted collision cross-section (CCS) data suggest distinct conformational behavior in mass spectrometry, which may correlate with solubility and reactivity differences .

Comparative Data Table

Research Findings and Trends

- Reactivity Trends : The electron-withdrawing pyridine ring in the target compound likely enhances its reactivity compared to MSC and aliphatic sulfonyl chlorides. This is analogous to how benzenesulfonyl chloride’s aromatic system moderates its reactivity .

- Hazard Profile : Sulfonyl chlorides universally exhibit corrosivity and acute toxicity, but substituents influence environmental persistence. For example, MSC’s high volatility increases inhalation risks compared to bulkier aromatic derivatives .

- Synthetic Utility : Pyridine-containing sulfonyl chlorides are preferred in medicinal chemistry for their ability to modulate drug polarity and target binding .

Biological Activity

(6-Methylpyridin-2-yl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a methanesulfonyl chloride group attached to a 6-methylpyridine ring. Its molecular formula is CHClNOS, with a molecular weight of approximately 206.68 g/mol. This compound exhibits potential biological activities, particularly in pharmaceutical applications, due to the reactivity of the methanesulfonyl chloride moiety.

The methanesulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions. This property is crucial for its role in drug development and organic synthesis.

Biological Activities

Research indicates that compounds containing the methanesulfonyl chloride group can exhibit a range of biological activities. Here are some key findings related to (6-Methylpyridin-2-yl)methanesulfonyl chloride:

- Anti-inflammatory Properties : Derivatives of pyridine-based sulfonamides have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .

- Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties, suggesting that (6-Methylpyridin-2-yl)methanesulfonyl chloride may also possess such activity .

- Anticancer Potential : There is growing interest in pyridine derivatives for their anticancer properties, with studies indicating that certain structural modifications can enhance efficacy against various cancer cell lines .

Synthesis and Reactivity

The synthesis of (6-Methylpyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride under controlled conditions. Its reactivity with nucleophiles allows for the formation of more complex structures, which is essential in medicinal chemistry.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide | Structure | Contains a cyclopropoxy group |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Structure | Intermediate for COX inhibitors |

| Tris(6-methylpyridin-2-yl)phosphine selenide | Structure | Different electronic properties due to phosphorus |

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of compounds related to (6-Methylpyridin-2-yl)methanesulfonyl chloride:

- Inhibition Studies : Research has demonstrated that pyridine-based sulfonamides can effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models .

- Antimicrobial Testing : In vitro studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains, indicating potential for therapeutic applications .

- Cancer Cell Line Studies : Specific derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.